molecular formula C7H6ClN3 B12962451 6-Chloro-3-methylimidazo[1,2-a]pyrazine

6-Chloro-3-methylimidazo[1,2-a]pyrazine

Cat. No.: B12962451
M. Wt: 167.59 g/mol
InChI Key: ROEBFGLAWFCQLV-UHFFFAOYSA-N
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Description

6-Chloro-3-methylimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazole-pyrazine core with a chlorine atom at the 6th position and a methyl group at the 3rd position. This scaffold is highly versatile in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name

6-chloro-3-methylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-10-7-3-9-6(8)4-11(5)7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBFGLAWFCQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylimidazo[1,2-a]pyrazine can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2-chloro-3-methylpyrazine with an appropriate imidazole derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the imidazo[1,2-a]pyrazine ring .

Industrial Production Methods

Industrial production of 6-Chloro-3-methylimidazo[1,2-a]pyrazine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorine atom in 6-Chloro-3-methylimidazo[1,2-a]pyrazine can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazo[1,2-a]pyrazine compounds with various functional groups .

Scientific Research Applications

6-Chloro-3-methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound Name Substituents/Modifications Key Properties/Activities References
6-Chloro-3-methylimidazo[1,2-a]pyrazine Cl (C6), CH₃ (C3) Hypothesized kinase inhibition; moderate reactivity -
6-Chloro-3-isopropylimidazo[1,5-a]pyrazine Cl (C6), isopropyl (C3); different ring fusion Reduced planarity; altered bioactivity
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine Cl (C6, C8), I (C3) High kinase selectivity; enhanced halogen bonding
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Saturated pyrazine ring Improved metabolic stability; lower reactivity
8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride Cl (C8), SO₂Cl (C3) High electrophilicity; versatile in nucleophilic substitutions
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate CH₃ (C6), COOEt (C2) Ester group enhances solubility; antimicrobial activity

Key Observations:

Halogenation Patterns: Dual halogenation (e.g., 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine) increases binding affinity to kinases due to synergistic halogen interactions with catalytic residues . Mono-chlorinated derivatives (e.g., 6-Chloro-3-methylimidazo[1,2-a]pyrazine) exhibit moderate reactivity compared to brominated or iodinated analogues .

Substituent Bulk and Position :

  • Methyl groups (as in 6-Chloro-3-methylimidazo[1,2-a]pyrazine) enhance metabolic stability compared to bulkier isopropyl groups, which may sterically hinder target binding .
  • Substituents at the 3-position (e.g., sulfonyl chloride in ) significantly alter electrophilicity and reaction pathways.

Ring Modifications :

  • Saturated pyrazine rings (e.g., 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) reduce aromaticity, leading to decreased π-π stacking but improved pharmacokinetic profiles .

Mechanistic Insights:

  • Kinase Inhibition : Halogenated derivatives (e.g., 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine) show enhanced activity due to halogen-bond interactions with hinge regions of kinases .
  • Antimicrobial Action : Methyl and halogen groups at specific positions disrupt bacterial enzymes (e.g., DNA gyrase) by mimicking ATP-binding motifs .

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